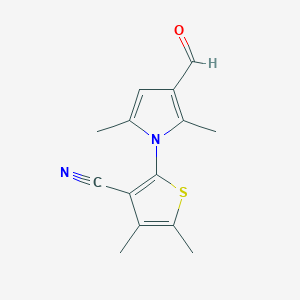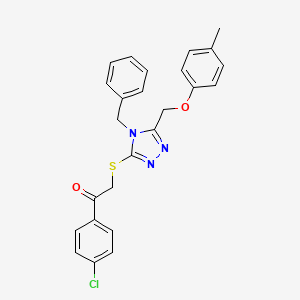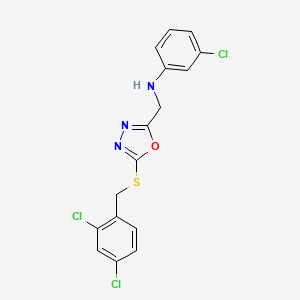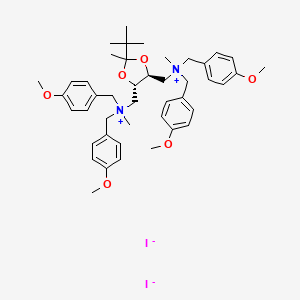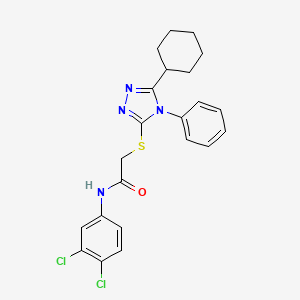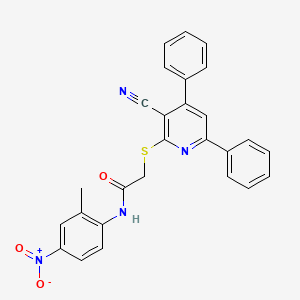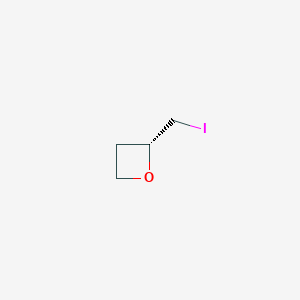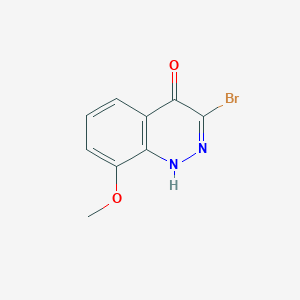
tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate: is a chemical compound with the molecular formula C13H18ClN3O5 and a molecular weight of 331.75 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a pyridine ring substituted with chloro, isopropoxy, and nitro groups . It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative. One common method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Various substituted pyridine derivatives.
Reduction: Amino-substituted pyridine derivatives.
Oxidation: Carbonyl-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery .
Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity . The presence of the nitro group allows it to participate in redox reactions, which can modulate the activity of redox-sensitive proteins . Additionally, the carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparación Con Compuestos Similares
Similar Compounds:
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the pyridine ring and its substitutions.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another pyridine derivative with different substituents, used as a chemoselective tert-butoxycarbonylation reagent.
tert-Butyl acetate: A common ester with different functional groups and applications.
Uniqueness: tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of the chloro, isopropoxy, and nitro groups on the pyridine ring allows for diverse chemical transformations and interactions with biological targets .
Propiedades
Fórmula molecular |
C13H18ClN3O5 |
|---|---|
Peso molecular |
331.75 g/mol |
Nombre IUPAC |
tert-butyl N-(4-chloro-5-nitro-3-propan-2-yloxypyridin-2-yl)carbamate |
InChI |
InChI=1S/C13H18ClN3O5/c1-7(2)21-10-9(14)8(17(19)20)6-15-11(10)16-12(18)22-13(3,4)5/h6-7H,1-5H3,(H,15,16,18) |
Clave InChI |
LYBRHIZTIYBADP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=CN=C1NC(=O)OC(C)(C)C)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


